molecular formula C17H18O2 B6289118 4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-06-2

4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6289118
CAS No.: 893738-06-2
M. Wt: 254.32 g/mol
InChI Key: UIKLXIKQOHIZGQ-UHFFFAOYSA-N
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Description

4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It features a biphenyl core with a tert-butyl group and a hydroxyl group attached to one phenyl ring, and an aldehyde group attached to the other phenyl ring

Preparation Methods

The synthesis of 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbiphenyl is then subjected to hydroxylation and formylation reactions to introduce the hydroxyl and aldehyde groups, respectively .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl and aldehyde groups play a crucial role in these interactions, allowing the compound to bind to specific sites on enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde include:

The uniqueness of 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde lies in its combination of functional groups and biphenyl structure, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKLXIKQOHIZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582659
Record name 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-06-2
Record name 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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